molecular formula C12H16N2O B1400197 1-Benzyl-5,5-dimethylimidazolidin-2-one CAS No. 1373350-41-4

1-Benzyl-5,5-dimethylimidazolidin-2-one

Cat. No. B1400197
M. Wt: 204.27 g/mol
InChI Key: XSKHLLQHJQAERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5,5-dimethylimidazolidin-2-one (BDI) is a cyclic urea derivative. It has a molecular weight of 204.27 . The compound is often used as a catalytic ligand in various chemical reactions.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5,5-dimethylimidazolidin-2-one consists of a benzyl group attached to the nitrogen atom of a 5,5-dimethylimidazolidin-2-one ring . The InChI code for the compound is 1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15) .


Physical And Chemical Properties Analysis

1-Benzyl-5,5-dimethylimidazolidin-2-one is a solid compound with a melting point range of 142 - 146 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have shown potential as antibacterial agents. Gold(I) complexes of imidazolidin-2-ylidenes, including derivatives with benzyl groups, demonstrated active inhibition against various bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate a promising avenue for developing new antibacterial agents (Özdemir et al., 2004).

Asymmetric Synthesis

The compound has been used as a chiral auxiliary in asymmetric synthesis. For instance, derivatives of 1-Benzyl-5,5-dimethylimidazolidin-2-one have been utilized in the synthesis of enantiomerically pure compounds, showcasing its versatility in organic synthesis and pharmaceutical development (Studer et al., 1995).

Catalysis in Organic Synthesis

1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have been investigated for their catalytic abilities in organic synthesis. These compounds have shown potential in facilitating asymmetric Michael reactions, which are crucial in producing various pharmaceuticals and fine chemicals (Ryoda et al., 2008).

Pharmaceutical Applications

These derivatives have shown potential in pharmaceutical applications. For example, they have been studied for their potential as monoamine oxidase inhibitors, which could be significant in treating neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).

Antidepressant Activity

Some derivatives have shown potential antidepressant activity. Research has indicated that certain compounds within this chemical class could have a different mechanism of action compared to traditional antidepressants, which opens new avenues for treating depression (Wessels et al., 1980).

Anticancer Agents

1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have been explored for their anticancer properties. For instance, Enzalutamide analogues containing this structure have shown promise in treating prostate cancer, indicating the potential for developing novel anticancer drugs (Bhole et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-benzyl-5,5-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKHLLQHJQAERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5,5-dimethylimidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5,5-dimethylimidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5,5-dimethylimidazolidin-2-one
Reactant of Route 3
1-Benzyl-5,5-dimethylimidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5,5-dimethylimidazolidin-2-one
Reactant of Route 5
1-Benzyl-5,5-dimethylimidazolidin-2-one
Reactant of Route 6
1-Benzyl-5,5-dimethylimidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.